![molecular formula C12H11N5 B14226427 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- CAS No. 826990-75-4](/img/structure/B14226427.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material sciences. This compound is part of the broader class of triazolopyrimidines, which are known for their biological activities and potential therapeutic uses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- can be achieved through various methods. One notable method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly method allows for the synthesis of triazolopyrimidine derivatives with high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent . Another method involves a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides, which results in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically focus on optimizing yield and reducing environmental impact. The use of dicationic ionic liquids (DILs) has been explored due to their diverse structures, extensive adjustability, and exceptional thermal resistance .
化学反应分析
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen in the presence of Raney nickel for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can yield nitro derivatives, while reduction can produce amino derivatives .
科学研究应用
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle progression and apoptosis induction . The compound’s ability to fit into the CDK2 active site through essential hydrogen bonding is a key aspect of its mechanism .
相似化合物的比较
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
属性
CAS 编号 |
826990-75-4 |
|---|---|
分子式 |
C12H11N5 |
分子量 |
225.25 g/mol |
IUPAC 名称 |
5,7-dimethyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-7-9(2)17-11(15-16-12(17)14-8)10-3-5-13-6-4-10/h3-7H,1-2H3 |
InChI 键 |
LUUCVEOSNRECBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



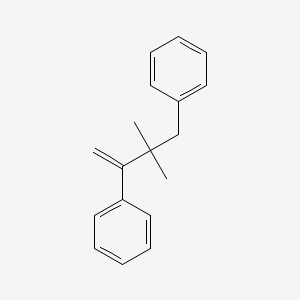
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
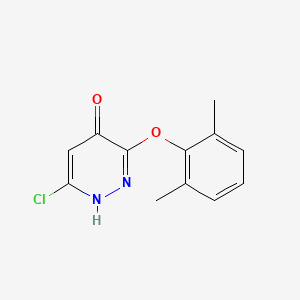
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)

![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
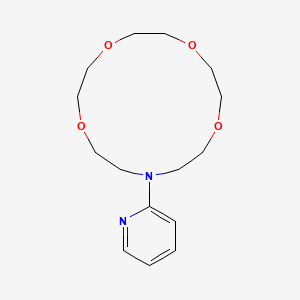
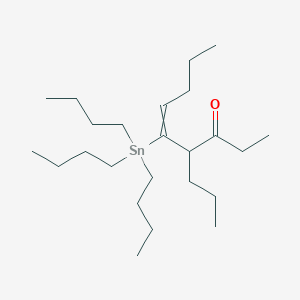
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
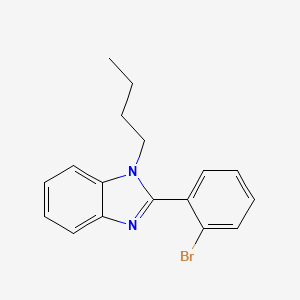

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
